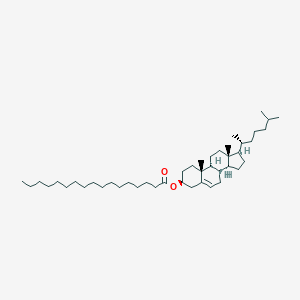

Cholesterol margarate

描述

十七烷酸胆固醇酯是由胆固醇与十七烷酸酯化形成的胆固醇酯。 它是一种白色至灰白色固体,分子式为C44H78O2,分子量为639.09 g/mol . 该化合物通常用作气相色谱或液相色谱质谱法定量测定胆固醇酯的内标 .

准备方法

合成路线和反应条件: 十七烷酸胆固醇酯是通过胆固醇与十七烷酸的酯化反应合成的。该反应通常涉及使用硫酸或对甲苯磺酸等催化剂来促进酯化过程。 反应在回流条件下进行,产物通过从适当溶剂中重结晶进行纯化 .

工业生产方法: 在工业环境中,十七烷酸胆固醇酯的生产遵循类似的原则,但规模更大。该过程涉及在催化剂存在下,胆固醇与十七烷酸的酯化反应。 然后将反应混合物进行纯化步骤,包括过滤、洗涤和重结晶,以获得高纯度的最终产物 .

化学反应分析

反应类型: 十七烷酸胆固醇酯会发生多种化学反应,包括:

水解: 十七烷酸胆固醇酯中的酯键可以在酸性或碱性条件下水解,生成胆固醇和十七烷酸.

氧化: 十七烷酸胆固醇酯可以发生氧化反应,导致形成氧化的胆固醇衍生物.

还原: 该化合物可以被还原以形成胆固醇醇衍生物.

常用试剂和条件:

水解: 使用盐酸或氢氧化钠的酸性或碱性条件。

氧化: 氧化剂如高锰酸钾或三氧化铬。

还原: 还原剂如氢化铝锂或硼氢化钠.

主要形成的产物:

水解: 胆固醇和十七烷酸。

氧化: 氧化的胆固醇衍生物。

还原: 胆固醇醇衍生物.

科学研究应用

Pharmaceutical Applications

Cholesterol margarate has been studied for its role in drug formulation and delivery systems. It serves as a lipid excipient in pharmaceutical formulations, enhancing the solubility and bioavailability of poorly soluble drugs. Research indicates that cholesterol esters can stabilize lipid-based formulations, thus improving the therapeutic efficacy of active pharmaceutical ingredients (APIs) .

Case Studies:

- A study highlighted the incorporation of this compound in lipid nanoparticles for the delivery of hydrophobic drugs, demonstrating improved drug release profiles and enhanced cellular uptake .

Nutraceuticals and Dietary Supplements

This compound is being explored for its potential health benefits in nutraceutical applications. Its role as a dietary supplement is linked to cholesterol metabolism and cardiovascular health. Research suggests that cholesterol esters can influence lipid profiles by modulating cholesterol absorption and metabolism in the gut .

Clinical Findings:

- Clinical studies have shown that dietary components containing this compound may help regulate serum cholesterol levels, especially in individuals with dyslipidemia .

Research on Gut Microbiota Interaction

Recent studies have investigated how this compound interacts with gut microbiota, which plays a crucial role in cholesterol metabolism. The compound may influence the composition and function of gut bacteria, potentially leading to improved metabolic health outcomes.

Mechanisms:

- This compound has been shown to affect the conversion of dietary cholesterol into coprostanol, a sterol that is more readily excreted from the body. This conversion process is facilitated by specific gut bacteria that possess reductase enzymes capable of metabolizing cholesterol .

Anticoagulant Properties

Emerging research indicates that this compound may exhibit anticoagulant activity, making it a candidate for further investigation in cardiovascular disease management. The compound's interaction with various biological pathways could lead to novel therapeutic strategies for preventing thrombosis.

Research Insights:

- In vitro studies have demonstrated that this compound influences coagulation pathways, suggesting its potential as an anticoagulant agent .

Cosmetic and Personal Care Products

Due to its emollient properties, this compound is also being used in cosmetic formulations. It acts as a skin-conditioning agent, providing moisture and enhancing the texture of creams and lotions.

Application Examples:

- This compound can be found in moisturizers and anti-aging products where it helps improve skin barrier function and hydration levels.

作用机制

十七烷酸胆固醇酯主要通过其作为胆固醇酯的作用发挥其作用。它参与细胞内胆固醇的储存和运输。 胆固醇与脂肪酸(如十七烷酸)的酯化可以形成中性的胆固醇酯,这些胆固醇酯可以储存在脂滴中或作为脂蛋白的成分分泌 . 该过程对于维持胆固醇稳态和调节细胞胆固醇水平至关重要 .

相似化合物的比较

十七烷酸胆固醇酯可以与其他胆固醇酯(如油酸胆固醇酯和亚油酸胆固醇酯)进行比较。 这些化合物具有相似的结构特征,但在酯化到胆固醇分子的脂肪酸部分不同 . 十七烷酸胆固醇酯的独特之处在于其特定的脂肪酸成分,即十七烷酸,赋予其独特的物理和化学性质 .

类似化合物:

- 油酸胆固醇酯

- 亚油酸胆固醇酯

- 棕榈酸胆固醇酯

生物活性

Cholesterol margarate, also known as cholesteryl heptadecanoate, is a cholesterol ester formed by the esterification of cholesterol with margaric acid (heptadecanoic acid). It has a molecular formula of and a molecular weight of 639.09 g/mol. This compound is primarily studied for its biological activities and its role in lipid metabolism.

This compound exhibits biological activity similar to that of cholesterol due to its structural properties. It interacts with various cellular targets, influencing:

- Membrane Fluidity : this compound is believed to modulate cell membrane fluidity, which is crucial for maintaining cellular integrity and function.

- Cell Differentiation and Proliferation : It plays a role in regulating processes related to cell growth and differentiation, potentially impacting various physiological and pathological conditions.

Pharmacokinetics

Research indicates that this compound's absorption, distribution, metabolism, and excretion (ADME) parameters can be predicted using in silico methods. These studies suggest that its pharmacokinetic profile may mirror that of cholesterol, influencing lipid metabolism pathways in the body.

Biological Research Applications

This compound is utilized in various research contexts, including:

- Lipid Metabolism Studies : It is employed in studies investigating cholesterol homeostasis and lipid metabolism, contributing to understanding metabolic disorders.

- Quantitative Analysis : Used as an internal standard in the quantitative determination of cholesteryl esters via chromatographic techniques.

Study on Lipid Metabolism

A significant study focused on the effects of this compound on lipid metabolism highlighted its role in regulating cholesterol levels within cells. The findings indicated that the compound could influence the expression of genes involved in lipid uptake and processing, thereby affecting overall lipid profiles in experimental models .

Clinical Implications

In clinical settings, this compound's potential benefits have been explored concerning cardiovascular health. A systematic review suggested that compounds affecting cholesterol levels could significantly reduce the risk of cardiovascular events when incorporated into therapeutic strategies .

Comparison of this compound with Other Cholesterol Esters

| Property | This compound | Cholesteryl Oleate | Cholesteryl Palmitate |

|---|---|---|---|

| Molecular Formula | C44H78O2 | C45H84O2 | C45H80O2 |

| Molecular Weight | 639.09 g/mol | 684.09 g/mol | 684.09 g/mol |

| Biological Activity | Modulates membrane fluidity; affects lipid metabolism | Reduces LDL levels; anti-inflammatory | Enhances HDL levels; antioxidant properties |

| Research Applications | Lipid metabolism studies; quantitative analysis | Cardiovascular health studies | Anti-inflammatory research |

属性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-42(45)46-37-29-31-43(5)36(33-37)25-26-38-40-28-27-39(35(4)23-21-22-34(2)3)44(40,6)32-30-41(38)43/h25,34-35,37-41H,7-24,26-33H2,1-6H3/t35-,37+,38+,39-,40+,41+,43+,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQNZVDOBYGOLY-BFGJSWSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H78O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555538 | |

| Record name | (3beta)-Cholest-5-en-3-yl heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24365-37-5 | |

| Record name | (3beta)-Cholest-5-en-3-yl heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there other studies investigating the biological activities of cholesterol margarate?

A2: The provided research papers primarily focus on other identified compounds like neophytadiene, luteolin, chrysoeriol, and kaempferol for their potential biological activities []. A broader literature search is needed to explore if there are dedicated studies on this compound and its potential biological roles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。